1,7-Dichloronaphthalene
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Overview
Description
1,7-Dichloronaphthalene: is an organic compound with the molecular formula C₁₀H₆Cl₂ . It is a derivative of naphthalene, where two chlorine atoms are substituted at the 1 and 7 positions on the naphthalene ring. This compound is known for its distinct chemical properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Dichloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is typically carried out at elevated temperatures to ensure the substitution of chlorine atoms at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1,7-Dichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated naphthalene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed:
Substitution Products: Various substituted naphthalenes depending on the nucleophile used.
Oxidation Products: Naphthoquinones and other oxidized derivatives.
Reduction Products: Dechlorinated naphthalene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,7-dichloronaphthalene involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
- 1,6-Dichloronaphthalene
- 1,8-Dichloronaphthalene
- 1,4-Dichloronaphthalene
- 2,3-Dichloronaphthalene
- 2,6-Dichloronaphthalene
Comparison: 1,7-Dichloronaphthalene is unique due to the specific positions of the chlorine atoms on the naphthalene ring. This positional difference can significantly influence its chemical reactivity and physical properties compared to other dichloronaphthalene isomers. For example, the 1,7-isomer may exhibit different substitution patterns and reactivity compared to the 1,6- or 1,8-isomers .
Properties
CAS No. |
2050-73-9 |
---|---|
Molecular Formula |
C10H6Cl2 |
Molecular Weight |
197.06 g/mol |
IUPAC Name |
1,7-dichloronaphthalene |
InChI |
InChI=1S/C10H6Cl2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H |
InChI Key |
VQBIYCQGHAHVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)Cl |
Origin of Product |
United States |
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